

"Antibacterial agent 58" minimum inhibitory concentration (MIC) assay protocol

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Compound of Interest

Compound Name: Antibacterial agent 58

Cat. No.: B14756840

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Application Notes and Protocols

Topic: "Antibacterial agent 58" Minimum Inhibitory Concentration (MIC) Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5] This value is a critical metric in drug discovery and clinical diagnostics to determine the potency of new antimicrobial agents and to monitor the development of resistance. "Antibacterial agent 58" has been identified as a substance that can significantly lower the MIC of other antibacterial agents, such as Ceftazidime, suggesting its potential as a resistance breaker or a potentiator of existing antibiotics.[6]

This document provides a detailed protocol for determining the MIC of an antibiotic in combination with "**Antibacterial agent 58**" using the broth microdilution method. This method is widely used due to its efficiency and the small volumes of reagents required.[7][8][9]

Data Presentation

The following table summarizes hypothetical MIC data for Ceftazidime against a quality control strain, Escherichia coli ATCC 25922, in the presence and absence of "Antibacterial agent 58".



This data illustrates the potential synergistic effect of "Antibacterial agent 58".

Test Agent(s)	Concentration Range of Ceftazidime (µg/mL)	MIC of Ceftazidime (μg/mL)	Fold Reduction in MIC
Ceftazidime alone	0.25 - 128	8	-
Ceftazidime + "Antibacterial agent 58" (at a fixed concentration of 10 μg/mL)	0.25 - 128	2	4

Note: The above data is for illustrative purposes only. Actual results may vary.

Experimental Protocols

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Ceftazidime against a bacterial strain in the presence and absence of "**Antibacterial agent 58**" using the broth microdilution method.

Materials:

- "Antibacterial agent 58"
- Ceftazidime (or other antibiotic of interest)
- Bacterial strain (e.g., Escherichia coli ATCC 25922)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates[7]
- · Sterile reagent reservoirs
- Multichannel pipette



- Sterile pipette tips
- Spectrophotometer
- Incubator (35 ± 2°C)[10]
- 0.5 McFarland turbidity standard
- Sterile saline or phosphate-buffered saline (PBS)
- Vortex mixer

Protocol:

- 1. Preparation of Reagents:
- Antibiotic Stock Solution: Prepare a stock solution of Ceftazidime in a suitable solvent at a concentration of 1280 μg/mL. Filter-sterilize the solution.
- "Antibacterial agent 58" Stock Solution: Prepare a stock solution of "Antibacterial agent 58" in a suitable solvent at a concentration that allows for the desired fixed concentration in the assay (e.g., 200 μg/mL for a final concentration of 10 μg/mL). Filter-sterilize the solution.
- Bacterial Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
 - Suspend the colonies in sterile saline or PBS.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard,
 which corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[11]
- 2. Broth Microdilution Assay:
- · Plate Setup:



- Dispense 50 μL of CAMHB into all wells of a 96-well microtiter plate.
- In the first column of wells, add an additional 50 μ L of the Ceftazidime stock solution, resulting in a total volume of 100 μ L and a starting concentration of 640 μ g/mL.

Serial Dilution of Antibiotic:

 Perform a two-fold serial dilution of the Ceftazidime by transferring 50 μL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 μL from the tenth column. This will create a concentration gradient of the antibiotic.

Addition of "Antibacterial agent 58":

To the wells designated for the combination study, add a calculated volume of the
 "Antibacterial agent 58" stock solution to achieve the desired fixed final concentration
 (e.g., 5 μL of a 200 μg/mL stock to each well to get a final concentration of 10 μg/mL in a
 final volume of 100 μL).

Inoculation:

 \circ Add 50 μ L of the prepared bacterial inoculum to each well, bringing the final volume to 100 μ L. This will result in the final desired antibiotic concentrations and a bacterial density of approximately 5 x 10⁵ CFU/mL.

Controls:

- Growth Control: Wells containing only CAMHB and the bacterial inoculum.
- Sterility Control: Wells containing only CAMHB.

Incubation:

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

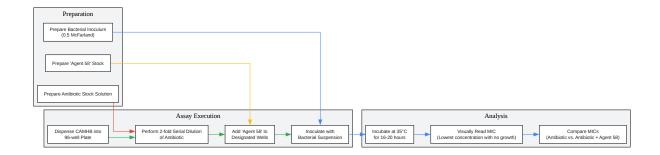
3. Interpretation of Results:

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).



- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[1][2]
 [4]
- Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of "Antibacterial agent 58".

Visualization



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Caption: Workflow for determining the MIC of an antibiotic in combination with "Antibacterial agent 58".

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